molecular formula C12H9N3 B8303539 3-(3-Cyanopyridin-2-yl)aniline

3-(3-Cyanopyridin-2-yl)aniline

Cat. No.: B8303539
M. Wt: 195.22 g/mol
InChI Key: DPMHFJKBIAIIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyanopyridin-2-yl)aniline is a heteroaromatic compound featuring an aniline core substituted with a pyridine ring bearing a cyano group at the 3-position. This structure combines the electron-donating amino group of aniline with the electron-withdrawing cyanopyridine moiety, creating unique electronic and steric properties.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-aminophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c13-8-10-4-2-6-15-12(10)9-3-1-5-11(14)7-9/h1-7H,14H2

InChI Key

DPMHFJKBIAIIKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CC=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(3-Cyanopyridin-2-yl)aniline, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Substituent/Linker Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties/Applications References
This compound Pyridine + CN group C₁₂H₈N₄* 208.22* N/A High polarity; potential kinase inhibitor intermediate N/A
3-[2-(2-Pyridinyl)ethyl]aniline Ethyl linker C₁₃H₁₃N₃ 211.26 N/A Enhanced lipophilicity; ligand synthesis
3-(Pyridin-2-ylmethoxy)aniline Methoxy linker C₁₂H₁₂N₂O 200.24 95% Moderate solubility; medicinal chemistry precursor
3-[(E)-2-Pyridin-2-ylvinyl]aniline Vinyl linker C₁₃H₁₂N₂ 196.25 N/A Conjugated π-system; optoelectronic applications
3-(Pyridin-2-yloxy)aniline Oxygen linker C₁₁H₁₀N₂O 186.21 N/A H-bonding capability; agrochemical intermediates
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine + amino acid C₈H₁₀N₂O₂ 166.18 ≥98.5% Chiral building block for peptide drugs

*Theoretical values based on structural analysis.

Substituent Effects on Reactivity and Solubility

  • Cyanopyridinyl group (Target Compound): The nitrile group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the pyridine ring. This promotes participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
  • Ethyl/Methoxy/Vinyl Linkers : Ethyl and methoxy groups improve solubility in organic solvents, while vinyl linkers extend conjugation, making analogs suitable for fluorescent probes or OLED materials .
  • Oxygen Linker : The ether group in 3-(pyridin-2-yloxy)aniline facilitates hydrogen bonding, improving crystallinity and stability in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.